molecular formula C5H5ClN2O2S B582051 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester CAS No. 914348-76-8

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Cat. No. B582051
M. Wt: 192.617
InChI Key: DSKPRYNHCJJKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the empirical formula C5H5ClN2O2S . Its molecular weight is 192.62 . The IUPAC name for this compound is methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate .


Molecular Structure Analysis

The SMILES string for this compound is COC(=O)C1=C(SC(=N1)N)Cl . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

The physical form of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is solid . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Applications in Synthesis of Biologically Active Molecules

The chemistry of heterocyclic compounds, particularly those containing the thiazole moiety, is a rich field of study due to their biological activities and potential pharmaceutical applications. For instance, the synthesis of xylan esters, through chemical modification, has been explored for creating biopolymers with specific properties. These properties are modulated by the functional groups introduced during synthesis, such as esters or ethers, which can significantly impact the biopolymer's application potential, including drug delivery systems (Petzold-Welcke et al., 2014).

Green Chemistry and Environmental Applications

The utilization of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in green chemistry demonstrates its role in developing environmentally benign syntheses. This aspect is highlighted by the research on new methods for synthesizing benzothiazole derivatives. Such compounds are noted for their industrial and biological significance, providing a foundation for new drugs and materials based on sustainable chemistry principles (Zhilitskaya et al., 2021).

Pharmacological Research

In pharmacological research, derivatives of thiazole and related heterocycles have been extensively studied for their therapeutic properties. The synthesis and evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents exemplify the compound's role in drug discovery and development. This research underscores the potential for creating new therapeutic agents targeting various diseases and conditions, showcasing the compound's versatility and importance in medicinal chemistry (Raut et al., 2020).

properties

IUPAC Name

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKPRYNHCJJKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654303
Record name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

CAS RN

914348-76-8
Record name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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